molecular formula C11H12O3 B13688916 Methyl 2-oxo-3-(m-tolyl)propanoate

Methyl 2-oxo-3-(m-tolyl)propanoate

Cat. No.: B13688916
M. Wt: 192.21 g/mol
InChI Key: ARWFVXOYLMQLRQ-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3-(m-tolyl)propanoate is an organic compound with the molecular formula C11H12O3. It is a derivative of propanoic acid and features a methyl group attached to the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-3-(m-tolyl)propanoate can be synthesized through several methods. One common method involves the esterification of 3-(m-tolyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Claisen condensation of methyl acetate with m-tolylacetone, followed by acidification to yield the desired product. This method requires careful control of reaction conditions, including temperature and pH, to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality.

Chemical Reactions Analysis

α-Halogenation Reactions

The α-carbon adjacent to the ketone group undergoes halogenation under specific conditions. This reaction is pivotal for introducing halogens, which enhance electrophilicity for further substitutions.

Fluorination

Treatment with Selectfluor® in acetonitrile under reflux introduces a fluorine atom at the α-position. For example:
Reaction Conditions :

  • Substrate : Methyl 3-oxo-3-(m-tolyl)propanoate

  • Reagent : Selectfluor® (1.1 equiv)

  • Solvent : MeCN

  • Temperature : Reflux (2 hours)

  • Yield : ~70–80%

Bromination

Bromine (Br₂) in carbon tetrachloride (CCl₄) at 0°C selectively brominates the α-position:
Reaction Conditions :

  • Substrate : Methyl 3-oxo-3-(m-tolyl)propanoate

  • Reagent : Br₂ (1.1 equiv in DCM)

  • Solvent : CCl₄

  • Temperature : 0°C

  • Yield : ~85%

ProductReagentConditionsYieldReference
Methyl 2-fluoro-3-oxo-3-(m-tolyl)propanoateSelectfluor®MeCN, reflux75%
Methyl 2-bromo-3-oxo-3-(m-tolyl)propanoateBr₂CCl₄, 0°C85%

Condensation with Amines

The ketone group participates in condensation reactions with aromatic amines, forming enamine or β-ketoamide derivatives.

Ester Hydrolysis

The methyl ester group is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Acid-Catalyzed Hydrolysis

Reaction Conditions :

  • Substrate : Methyl 2-oxo-3-(m-tolyl)propanoate

  • Reagent : HCl (6M)

  • Solvent : H₂O/EtOH (1:1)

  • Temperature : Reflux (4 hours)

  • Yield : >90%

Product : 2-Oxo-3-(m-tolyl)propanoic acid (PubChem CID: 10352241)

  • Molecular Formula : C₁₀H₁₀O₃

  • Molecular Weight : 178.18 g/mol

Photoredox-Catalyzed Cyclization

Under visible light, the α-halogenated derivatives participate in cyclization reactions to form heterocycles.

Oxazole Formation

Methyl 2-bromo-3-oxo-3-(m-tolyl)propanoate reacts with methylene-2-oxazoline under photoredox conditions:
Reaction Conditions :

  • Substrate : Methyl 2-bromo-3-oxo-3-(m-tolyl)propanoate

  • Reagent : Methylene-2-oxazoline (1.5 equiv)

  • Catalyst : fac-Ir(ppy)₃ (1 mol%)

  • Base : K₃PO₄

  • Solvent : DCM

  • Light Source : 33W CFL (12 hours)

  • Yield : 72%

Product : Monofluorooxazole derivative

Nucleophilic Substitution

The α-halogen atom (Br or F) undergoes substitution with nucleophiles like azides or thiocyanate.

Azidation

Reaction Conditions :

  • Substrate : Methyl 2-bromo-3-oxo-3-(m-tolyl)propanoate

  • Reagent : NaN₃ (1.2 equiv)

  • Solvent : DMF, 60°C (6 hours)

  • Yield : ~65%

Product : Methyl 2-azido-3-oxo-3-(m-tolyl)propanoate

Scientific Research Applications

Methyl 2-oxo-3-(m-tolyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-oxo-3-(m-tolyl)propanoate depends on the specific reaction it undergoes. In esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form new bonds. The presence of the electron-withdrawing ester group enhances its reactivity towards nucleophiles.

In biological systems, the compound can be hydrolyzed by esterases to yield the corresponding acid and alcohol. This hydrolysis reaction is essential for its metabolism and subsequent biological activity.

Comparison with Similar Compounds

Methyl 2-oxo-3-(m-tolyl)propanoate can be compared with other similar compounds such as:

    Methyl 3-oxo-3-(p-tolyl)propanoate: This compound has a similar structure but with the methyl group in the para position. It exhibits similar reactivity but may have different physical properties due to the positional isomerism.

    Ethyl 2-oxo-3-(m-tolyl)propanoate: This compound has an ethyl ester group instead of a methyl ester group. It may have different solubility and reactivity profiles.

    Methyl 3-oxo-3-(o-tolyl)propanoate: This compound has the methyl group in the ortho position. It may exhibit different steric and electronic effects compared to the meta isomer.

Conclusion

This compound is a versatile compound with various applications in organic synthesis, scientific research, and industry Its reactivity and unique structure make it a valuable intermediate in the synthesis of complex molecules

Biological Activity

Methyl 2-oxo-3-(m-tolyl)propanoate, an organic compound with significant structural characteristics, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C11H12O3
  • Functional Groups : Contains a ketone group (2-oxo), an ester group (methyl ester), and an aromatic m-tolyl group.

The presence of these functional groups allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound:

  • Condensation Reactions : Utilizing aldehydes and ketones in the presence of acid catalysts.
  • Multicomponent Reactions : Employing methodologies such as Ugi reactions, which allow for the formation of complex structures in a single step.
  • Oxidation and Reduction Reactions : Involving reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. It has been shown to interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy. For example, preliminary investigations suggest that this compound may inhibit specific kinases that are crucial in cancer cell proliferation .

The mechanism of action is believed to involve:

  • Enzyme Inhibition : Targeting metabolic enzymes that regulate cell growth.
  • DNA Interaction : Potential intercalative binding with DNA, disrupting replication processes similar to other known antitumor agents .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

  • In Vitro Studies :
    • A study demonstrated that compounds similar to this compound showed IC50 values ranging from 1.19 µM to 5.37 µM against various cancer cell lines, indicating potent cytotoxic activity .
    • Molecular docking studies revealed binding affinities comparable to established chemotherapeutic agents, suggesting a promising therapeutic profile .
  • Structure-Activity Relationship (SAR) :
    • Research has focused on modifying the m-tolyl group to enhance biological activity. Variations in substituents on the aromatic ring have shown significant impacts on potency and selectivity against cancer cell lines .

Comparative Analysis

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameMolecular FormulaKey Features
Methyl 2-hydroxy-3-(m-tolyl)propanoateC11H14O3Hydroxy group enhances hydrogen bonding
Ethyl 3-oxo-3-(m-tolyl)propanoateC12H14O3Additional ethyl group alters lipophilicity
Methyl 2-hydroxy-3-(o-tolyl)propanoateC11H14O3Ortho substitution affects steric hindrance

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 3-(3-methylphenyl)-2-oxopropanoate

InChI

InChI=1S/C11H12O3/c1-8-4-3-5-9(6-8)7-10(12)11(13)14-2/h3-6H,7H2,1-2H3

InChI Key

ARWFVXOYLMQLRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)C(=O)OC

Origin of Product

United States

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